molecular formula C15H17F2N3O2S B2803311 1-(2,5-difluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide CAS No. 2034338-02-6

1-(2,5-difluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide

Cat. No.: B2803311
CAS No.: 2034338-02-6
M. Wt: 341.38
InChI Key: ZYZKLQTYIUKEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-difluorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)methanesulfonamide ( 2034338-02-6) is a small molecule research chemical with a molecular formula of C15H17F2N3O2S and a molecular weight of 341.38 g/mol . This compound features a methanesulfonamide group linked to a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, a structure of significant interest in medicinal chemistry due to its potential for diverse biological activity. The core tetrahydropyrazolo[1,5-a]pyridine structure is a privileged scaffold in drug discovery. Published research indicates that analogs based on this fused bicyclic system have demonstrated impressive biological activities in preclinical studies. For instance, closely related chlorin derivatives incorporating this scaffold have been investigated as highly active photodynamic therapy agents against melanoma cancer cells . Furthermore, the [1,2,4]triazolo[1,5-a]pyridine motif, a structurally related heterocycle, is found in potent and selective inhibitors of transforming growth factor-beta (TGF-β) type I receptor kinase, highlighting the potential of this chemical class in developing targeted cancer therapeutics and antifibrotic agents . The integration of the benzenesulfonamide group, a common pharmacophore in compounds targeting various neurological conditions, further underscores the research potential of this chemotype . Supplied as a high-purity material for research purposes, this compound is a valuable chemical tool for scientists exploring new therapeutic agents, particularly in oncology and kinase signaling pathways. Researchers can utilize it for hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2S/c16-13-4-5-14(17)11(7-13)10-23(21,22)19-9-12-8-18-20-6-2-1-3-15(12)20/h4-5,7-8,19H,1-3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZKLQTYIUKEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes two sulfonamide-containing heterocycles with distinct structural frameworks. While neither directly matches the target compound, their properties highlight critical trends in solubility, stability, and synthetic accessibility.

Structural and Functional Group Comparisons

Property Target Compound Compound 4af Compound 1l
Core Structure Tetrahydropyrazolo[1,5-a]pyridine Dihydropyrano[2,3-c]pyrazole Tetrahydroimidazo[1,2-a]pyridine
Key Substituents 2,5-Difluorophenyl, methanesulfonamide 4-Methoxyphenyl, 4-methylbenzenesulfonamide 4-Nitrophenyl, phenethyl, cyano, ester groups
Synthetic Yield Not reported 70% 51%
Melting Point Not reported 69.0–70.4°C 243–245°C
Spectroscopic Data Not available ¹H NMR (δ 7.50–7.35 ppm for aromatic protons) ¹H/¹³C NMR, IR, MS, HRMS (ESI) confirmed
  • Core Heterocycle Impact: The pyrazolo-pyridine core in the target compound is structurally distinct from the dihydropyrano-pyrazole (4af) and tetrahydroimidazo-pyridine (1l) systems. This difference likely influences solubility and binding affinity in biological systems.
  • Substituent Effects : The 2,5-difluorophenyl group in the target compound may confer greater metabolic stability compared to 4af’s 4-methoxyphenyl group or 1l’s 4-nitrophenyl moiety. Fluorine atoms reduce oxidative metabolism, whereas nitro groups increase polarity but may introduce toxicity risks .

Research Findings and Limitations

  • Bioactivity Gaps: Neither 4af nor 1l provide direct insights into the target compound’s pharmacological profile. For example, 4af’s dihydropyrano-pyrazole scaffold is associated with anticancer activity, while 1l’s imidazo-pyridine derivatives are explored for antimicrobial applications .
  • Fluorine vs. Nitro/Methoxy Groups : Fluorine’s electronegativity and steric effects may enhance the target compound’s selectivity compared to 1l’s nitro group, which is prone to metabolic reduction .

Q & A

Q. What are the common synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

  • Pyrazole core formation : Cyclization of hydrazine derivatives with ketones or aldehydes under reflux conditions .
  • Suzuki-Miyaura cross-coupling : Introduction of the 2,5-difluorophenyl group using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides .
  • Methanesulfonamide attachment : Nucleophilic substitution with methanesulfonyl chloride in polar aprotic solvents (e.g., DMF) using a base like K₂CO₃ .
    Key intermediates include the tetrahydropyrazolo[1,5-a]pyridine precursor and the halogenated aryl coupling partner.

Q. Which spectroscopic methods are most effective for structural characterization?

  • ¹H/¹³C NMR : Assign chemical shifts to confirm regiochemistry and substituent positions. For example, the 4,5,6,7-tetrahydro pyridine ring protons appear as multiplet signals between δ 1.5–2.5 ppm .
  • HRMS (ESI) : Validate molecular weight (e.g., calculated [M+H]+ vs. observed) to confirm purity .
  • IR spectroscopy : Identify sulfonamide S=O stretching vibrations near 1150–1350 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling-step yields?

  • Solvent selection : Use DMF or acetonitrile for better solubility of intermediates .
  • Catalyst tuning : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for enhanced stability in cross-coupling reactions .
  • Temperature control : Maintain 80–100°C for Suzuki couplings to balance reaction rate and side-product formation .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate high-purity products .

Q. What strategies resolve discrepancies in NMR data between synthesized batches?

  • Dynamic effects : Check for tautomerism in the pyrazole ring using variable-temperature NMR .
  • Impurity profiling : Compare HRMS data to detect trace by-products (e.g., des-fluoro derivatives) .
  • Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. How can QSAR models predict biological activity of derivatives?

  • Descriptor selection : Use electronic parameters (e.g., Hammett σ values for fluorophenyl groups) and steric parameters (e.g., molar refractivity) .
  • Training data : Incorporate bioactivity data from analogs like 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines .
  • Validation : Cross-check predicted IC₅₀ values with in vitro assays for enzyme inhibition (e.g., kinase targets) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Structural variations : Minor changes in substituents (e.g., methoxy vs. methyl groups) can drastically alter solubility .
  • Experimental replication : Repeat solubility tests under standardized conditions (e.g., 25°C, sonication for 30 min) .

Q. Why do some synthetic routes report lower yields despite identical conditions?

  • Reagent purity : Trace moisture in DMF or K₂CO₃ can deactivate catalysts .
  • Oxygen sensitivity : Use inert gas (N₂/Ar) to stabilize palladium intermediates during cross-coupling .

Methodological Recommendations

Q. What in silico tools are recommended for binding mode prediction?

  • Docking software : AutoDock Vina or Schrödinger Suite for sulfonamide-enzyme interactions .
  • Molecular dynamics : GROMACS to simulate ligand-receptor stability over 100-ns trajectories .

Q. How to design analogs with improved metabolic stability?

  • Fluorine substitution : Replace labile protons (e.g., ortho-fluorine on the phenyl ring) to block oxidative metabolism .
  • Prodrug strategies : Introduce ester groups at the sulfonamide nitrogen for controlled release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.